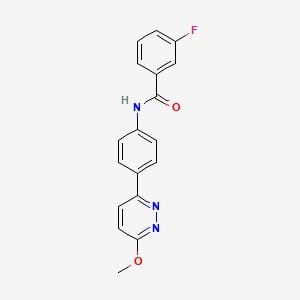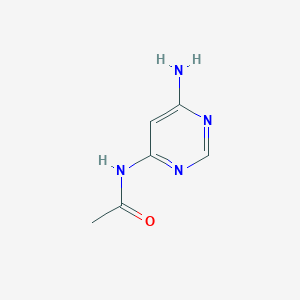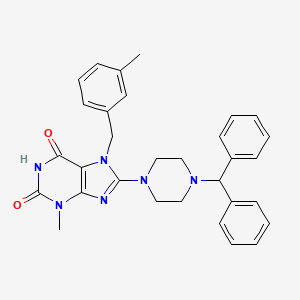
3-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide” is an organic compound. It belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids RkE (=O)l (OH)m (l not 0) by replacing an OH group by the NHPh group or derivative formed by ring substitution .
Applications De Recherche Scientifique
Selective Kinase Inhibitors
Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, similar in structure to 3-fluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide, has led to the discovery of potent and selective Met kinase inhibitors. These compounds have demonstrated significant tumor stasis in various carcinoma models and have progressed to clinical trials due to their favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
Imaging Probes for Neurological Disorders
Fluorine-labeled benzamide analogs have been developed as imaging probes for positron emission tomography (PET), targeting serotonin receptors and sigma-2 receptors in the brain. These probes are utilized in studying the receptor densities in diseases like Alzheimer's, offering insights into the progression and potential treatment strategies for neurological disorders (Kepe et al., 2006).
Fluorinated Heterocycles in Drug Development
The synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation represents a novel approach in the development of pharmaceuticals and agrochemicals. These methods provide efficient pathways to incorporate fluorine, a key element in drug design due to its ability to enhance binding affinity, metabolic stability, and bioavailability of therapeutic agents (Wu et al., 2017).
Antiviral and Anticancer Applications
Fluorinated compounds have shown promise in antiviral and anticancer applications, with certain derivatives displaying significant activity against HIV-1 and serving as potent CDK2 inhibitors. These findings highlight the potential of fluorine-substituted benzamides in the treatment of infectious diseases and cancer, underscoring the importance of structural modifications to achieve desired biological activities (Makki et al., 2014).
Antibacterial and Antifungal Agents
The antimicrobial activity of fluorinated benzisothiazol-3(2H)-ones and dithiobis(benzamides) against various fungal and bacterial strains demonstrates the potential of these compounds in addressing resistance issues and developing new antibacterial and antifungal agents. The structure-activity relationship studies provide valuable insights into designing more effective antimicrobial compounds (Carmellino et al., 1994).
Propriétés
IUPAC Name |
3-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c1-24-17-10-9-16(21-22-17)12-5-7-15(8-6-12)20-18(23)13-3-2-4-14(19)11-13/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJCONUZUNWWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-fluorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2577783.png)

![N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]acetamide](/img/structure/B2577785.png)








![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2577802.png)
